Matricarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

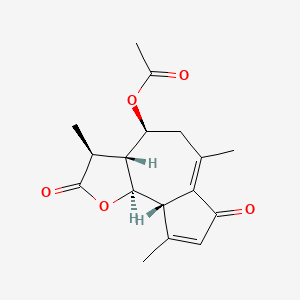

Matricarin (CAS: 5989-43-5) is a guaianolide-type sesquiterpene lactone with the molecular formula C₁₇H₂₀O₅ and a molecular weight of 304.13 g/mol . It is commonly isolated from plants in the Artemisia genus, such as Artemisia tridentata (Basin Big Sagebrush) and Achillea ligustica, where it exhibits bioactive properties, including antioxidant and anticancer activities . Its structure features a five-membered lactone ring, an acyclic ester at position C13, and conjugated double bonds at C6–C6α and C8–C9 . Key spectroscopic identifiers include an ester carbonyl peak at 1739 cm⁻¹ (IR) and a conjugated carbonyl at 1681 cm⁻¹ (C7) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Matricarin can be synthesized through several chemical routes. One common method involves the extraction of chamomile flowers, followed by purification using chromatographic techniques . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from chamomile flowers. The flowers are dried using methods such as sun drying, shade drying, or using a climate chamber . The dried flowers are then subjected to solvent extraction, followed by purification processes like distillation and chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Matricarin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the lactone ring, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products

Scientific Research Applications

Matricarin is a sesquiterpene lactone found in various plant species, most notably in Matricaria chamomilla (German chamomile) . Research suggests that this compound and its derivatives possess a range of biological activities, making them potentially useful in various applications.

Scientific Research Applications

Anti-inflammatory Activity:

- Matricin, a compound related to this compound, has demonstrated anti-inflammatory effects by reducing the expression of ICAM-1 (intercellular adhesion molecule 1), which is associated with inflammatory responses in endothelial cells . In one study, treatment of human endothelial cells with matricin resulted in a dose-dependent reduction in ICAM-1 levels, with a maximum effect of 52.7% ± 3.3% observed at a concentration of 75 µM .

Antimicrobial Activity:

- Coumarins, which sometimes co-occur with this compound in plants such as chamomile, have demonstrated antimicrobial and anti-inflammatory activity . These compounds are of interest for pharmaceutical and cosmetic applications .

Potential uses

- Some coumarin derivatives have been identified as tyrosinase inhibitors, suggesting potential applications in regulating skin pigmentation .

Other activities

Mechanism of Action

Matricarin exerts its effects through several molecular targets and pathways. It is known to inhibit pro-inflammatory biomarkers in macrophages, similar to non-steroidal anti-inflammatory drugs (NSAIDs) . Additionally, it affects volume-activated potassium and calcium channels, influencing cellular responses under osmotic stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Desacetylmatricarin

- Structural Differences : Desacetylthis compound (C₁₅H₁₈O₄; MW: 262.12 g/mol) lacks the acetyl group at position C13 present in this compound, resulting in a hydroxyl group instead of an ester . This absence is confirmed by IR spectroscopy, where a broad O–H stretch at 3423 cm⁻¹ replaces the ester peak at 1739 cm⁻¹ .

- Stereochemistry : Both compounds share a trans configuration between H3 and H3α, confirmed by coupling constants (11.8 Hz in desacetylthis compound) .

- Bioactivity : In FRAP antioxidant assays, desacetylthis compound shows higher activity (14.90 µmol TEg⁻¹FW) compared to this compound (13.22 µmol TEg⁻¹FW), suggesting deacetylation enhances radical-scavenging capacity .

- Chromatographic Behavior : Desacetylthis compound elutes earlier in HPLC (8.457 min ) due to increased polarity from the hydroxyl group .

Leucodin

- Structural Differences : Leucodin (C₁₅H₁₈O₃; MW: 246.13 g/mol) features a simpler five-membered lactone ring without the conjugated double bonds seen in this compound. Its IR spectrum shows a lactone carbonyl peak at 1764 cm⁻¹ and a distinct carbonyl at 1682 cm⁻¹ .

- Bioactivity : Leucodin exhibits moderate antioxidant activity (13.03 µmol TEg⁻¹FW ) in FRAP assays, lower than both this compound and desacetylthis compound .

- Chromatographic Behavior : As the least polar compound, leucodin elutes later in HPLC (17.093 min ) .

Quercetagetin Trimethyl Ether (QTE)

- Bioactivity: QTE demonstrates the highest FRAP activity (15.02 µmol TEg⁻¹FW), attributed to its phenolic hydroxyl groups, which donate hydrogen atoms more effectively than lactones .

Analytical and Functional Comparison

Spectroscopic and Chromatographic Profiles

| Compound | Molecular Formula | Key IR Peaks (cm⁻¹) | HPLC Retention Time (min) | FRAP Activity (µmol TEg⁻¹FW) |

|---|---|---|---|---|

| This compound | C₁₇H₂₀O₅ | 1739 (ester), 1681 (C7=O) | 14.548 | 13.22 |

| Desacetylthis compound | C₁₅H₁₈O₄ | 3423 (O–H), 1764 (lactone) | 8.457 | 14.90 |

| Leucodin | C₁₅H₁₈O₃ | 1764 (lactone), 1682 (C=O) | 17.093 | 13.03 |

| QTE | C₁₈H₁₆O₇ | - | 13.166 | 15.02 |

Structural-Activity Relationships (SAR)

- The acetyl group in this compound reduces antioxidant activity compared to desacetylthis compound but may enhance solubility for biological uptake.

- Lactone ring size and conjugation influence polarity and bioactivity; leucodin’s smaller ring correlates with lower antioxidant performance.

Biological Activity

Matricarin, a sesquiterpene lactone found in Matricaria chamomilla (commonly known as chamomile), is a bioactive compound with diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating key inflammatory pathways:

- Mechanism : It inhibits NF-κB transcriptional activity, which reduces the expression of pro-inflammatory cytokines such as TNF-α and adhesion molecules like ICAM-1. This modulation suppresses inflammation at the molecular level .

- Applications : These properties make this compound a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disorders.

2. Cytotoxic and Anticancer Properties

This compound demonstrates cytotoxicity against various cancer cell lines:

- Mechanism : It induces apoptosis through caspase activation and inhibits the mTOR/PI3K/AKT signaling pathway, which is critical for cancer cell survival and proliferation. Additionally, it suppresses cell migration and invasion, limiting metastasis .

- Research Findings :

- In vitro studies have shown that this compound effectively reduces tumor cell viability.

- Its ability to block key signaling pathways suggests potential for use in combination therapies for cancer treatment.

3. Antioxidant Activity

This compound contributes to oxidative stress reduction:

- Mechanism : It scavenges free radicals and inhibits reactive oxygen species (ROS) production, protecting cells from oxidative damage .

- Applications : This activity is relevant in managing diseases linked to oxidative stress, including neurodegenerative disorders and cardiovascular diseases.

4. Antimicrobial Properties

This compound has demonstrated antimicrobial effects against various pathogens:

- Mechanism : It disrupts microbial membranes and inhibits efflux pumps such as NorA and TetK in Staphylococcus aureus, enhancing the efficacy of antibiotics .

- Applications :

- Effective against bacterial infections, particularly antibiotic-resistant strains.

- Potential use in developing antimicrobial formulations.

5. Leishmanicidal Activity

This compound shows promise in combating parasitic infections:

- Mechanism : It induces programmed cell death in Leishmania species by causing mitochondrial dysfunction, reducing ATP levels, and promoting membrane damage .

- Research Findings :

- In vitro studies confirm its activity against Leishmania amazonensis and Leishmania infantum.

- These findings highlight its potential as a natural alternative for treating leishmaniasis.

6. Peripheral Nervous System Modulation

This compound acts as a peripheral nervous blocker:

- Mechanism : It inhibits vanilloid receptor activation, which suppresses sensory irritation and inflammation .

- Applications : This property makes it useful in managing pain and inflammation associated with sensory nerve activation.

7. Anti-Genotoxic Effects

This compound protects against DNA damage caused by oxidative stress:

- Mechanism : It neutralizes free radicals generated by agents like hydrogen peroxide (H2O2), reducing genotoxicity .

- Applications : This effect is valuable in preventing mutations and protecting cellular integrity, especially under conditions of high oxidative stress.

Summary Table of Biological Activities

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB activity; reduction of TNF-α and ICAM-1 | Arthritis, inflammatory bowel disorders |

| Cytotoxic/Anticancer | Caspase activation; inhibition of mTOR/PI3K/AKT pathway | Cancer therapy |

| Antioxidant | Scavenging ROS; inhibition of oxidative damage | Neurodegenerative and cardiovascular diseases |

| Antimicrobial | Disruption of microbial membranes; inhibition of efflux pumps | Antibiotic-resistant infections |

| Leishmanicidal | Induction of mitochondrial dysfunction; reduction in ATP levels | Treatment of leishmaniasis |

| Peripheral nervous modulation | Inhibition of vanilloid receptor activation | Pain management |

| Anti-genotoxic | Termination of free radicals; prevention of DNA damage | Protection against mutations |

1. Anti-Cancer Potential

A study on human cancer cell lines demonstrated that this compound significantly reduced tumor growth by inducing apoptosis and inhibiting invasion pathways. These findings suggest its potential as part of combination therapies to enhance the efficacy of existing chemotherapeutics .

2. Leishmaniasis Treatment

In vitro experiments revealed that this compound effectively killed Leishmania parasites by disrupting their mitochondrial function. This highlights its potential for developing plant-based antiparasitic drugs .

3. Antioxidant Efficacy

Supercritical fluid extracts containing this compound showed high antiradical activity in DPPH assays, confirming its role as a potent antioxidant .

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating Matricarin from plant sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as preparative HPLC or column chromatography. Validation requires spectroscopic analysis (e.g., NMR and LC-MS) to confirm structural identity and HPLC-PDA for purity assessment. Reference protocols from Phytochemical Analysis or Journal of Natural Products should be followed to ensure reproducibility .

Q. How can researchers verify the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include controlled stress testing (e.g., exposure to heat, light, or pH extremes) followed by quantification via UPLC-MS. Kinetic modeling (e.g., Arrhenius plots) can predict degradation pathways. Documentation must align with guidelines in Analytical Chemistry for material characterization .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo, and how can interspecies variability be addressed?

- Methodological Answer : Use a crossover design with LC-MS/MS quantification in plasma/tissue samples. To mitigate interspecies differences, employ physiologically based pharmacokinetic (PBPK) modeling and validate findings against human-relevant in vitro models (e.g., liver microsomes). Ensure protocols adhere to Journal of Pharmacokinetics and Pharmacodynamics standards .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess variables like compound purity, assay protocols, and cell line specificity. Replicate key experiments under standardized conditions (e.g., ISO-certified assays) and perform meta-analysis to identify confounding factors. Cross-reference with Cochrane Reviews methodologies for bias reduction .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with pathway enrichment analysis. Use CRISPR-Cas9 gene editing to validate target interactions and molecular docking to predict binding affinities. Ensure reproducibility by depositing raw data in public repositories (e.g., Gene Expression Omnibus) as per Nature Protocols .

Q. Methodological & Analytical Challenges

Q. How can researchers ensure reproducibility in this compound synthesis when scaling up from lab to pilot plant?

- Methodological Answer : Implement Quality by Design (QbD) principles, including Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst load). Validate critical quality attributes (CQAs) using PAT (Process Analytical Technology) tools. Reference FDA guidelines for pharmaceutical development .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for group comparisons. Follow Clinical Chemistry recommendations for reporting confidence intervals and effect sizes .

Q. Data Interpretation & Reporting

Q. How should researchers handle conflicting spectroscopic data when characterizing novel this compound derivatives?

- Methodological Answer : Perform multi-technique validation (e.g., 2D NMR, HR-MS, X-ray crystallography) and compare with computational predictions (DFT calculations). Publish raw spectra in supplementary materials to enable peer validation, as required by Beilstein Journal of Organic Chemistry .

Q. What frameworks are recommended for integrating this compound research into broader phytochemical databases?

Properties

CAS No. |

5989-43-5 |

|---|---|

Molecular Formula |

C17H20O5 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

[(3S,3aR,4S,9aS,9bR)-3,6,9-trimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] acetate |

InChI |

InChI=1S/C17H20O5/c1-7-5-11(19)13-8(2)6-12(21-10(4)18)15-9(3)17(20)22-16(15)14(7)13/h5,9,12,14-16H,6H2,1-4H3/t9-,12-,14-,15+,16+/m0/s1 |

InChI Key |

QONYNSMAVSRIRD-UPQAZBFISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)OC(=O)C |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)OC(=O)C |

melting_point |

193 - 195 °C |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.